molecular formula C16H15N3O2S B2624946 N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide CAS No. 946357-87-5

N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide

Cat. No. B2624946
CAS RN: 946357-87-5
M. Wt: 313.38
InChI Key: DOBZVRPLSHKJLC-UHFFFAOYSA-N
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Description

Thiazolo[3,2-a]pyrimidines are a class of heterocyclic compounds that contain a thiazole ring fused with a pyrimidine ring. They are known for their broad spectrum of biological activity, including anti-inflammatory, antiparkinsonian, and antiherpes activity .


Synthesis Analysis

Thiazolo[3,2-a]pyrimidines can be synthesized by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction of pyrimidine-2-thiones with chloroacetate does not require the use of triethylamine and the thiazolopyrimidines are formed simply by heating the reagents without solvent .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines is characterized by a high frequency IR absorption band in the range of 1774-1754 cm -1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines possess an active methylene group (C 2 H 2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidines can vary depending on the specific compound. For example, 2- {6,7-Dimethyl-5-oxo-5H- [1,3]thiazolo [3,2-A]pyrimidin-3-YL}acetic acid has a molecular weight of 238.27 g/mol .

Mechanism of Action

N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide is believed to exert its anti-cancer effects by inhibiting the activity of protein kinase CK2, an enzyme that plays a role in cell growth and proliferation. This compound binds to the ATP-binding site of CK2, preventing its activity and leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and anti-viral properties.

Advantages and Limitations for Lab Experiments

N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide has several advantages for lab experiments, including its low toxicity in normal cells and its potential as a selective anti-cancer agent. However, this compound has limitations in terms of its solubility in water, which may affect its bioavailability and efficacy.

Future Directions

For N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide research include further studies on its anti-cancer effects, including in vivo studies and clinical trials. This compound may also have potential as a therapeutic agent for other diseases, such as inflammatory and viral diseases. Additionally, further studies on the mechanism of action of this compound may lead to the development of more potent and selective CK2 inhibitors.

Synthesis Methods

N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide can be synthesized using a one-pot reaction of 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-amine and 4-methylbenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-4-6-12(7-5-9)14(20)18-13-11(3)17-16-19(15(13)21)10(2)8-22-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBZVRPLSHKJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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